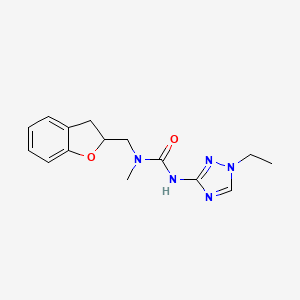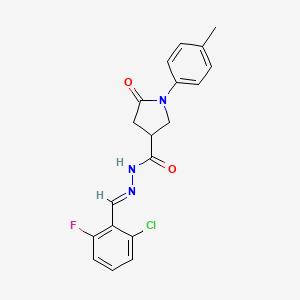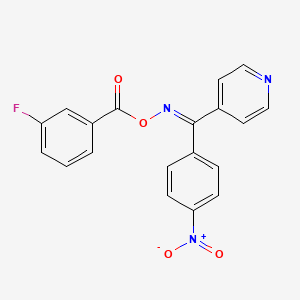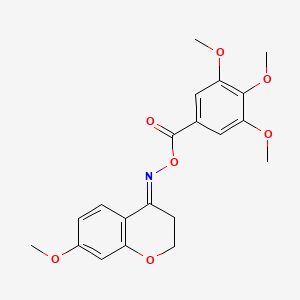![molecular formula C17H17N5O3 B3910269 N'-[5-nitro-2-(1-pyrrolidinyl)benzylidene]-2-pyridinecarbohydrazide](/img/structure/B3910269.png)
N'-[5-nitro-2-(1-pyrrolidinyl)benzylidene]-2-pyridinecarbohydrazide
Vue d'ensemble
Description
N-[5-nitro-2-(1-pyrrolidinyl)benzylidene]-2-pyridinecarbohydrazide, commonly known as NNC-711, is a synthetic compound with potential therapeutic applications. It belongs to the class of hydrazide derivatives and has been extensively studied for its pharmacological properties.
Mécanisme D'action
The exact mechanism of action of NNC-711 is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
NNC-711 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including dopamine, serotonin, and acetylcholine, in the brain. It has also been shown to decrease oxidative stress and inflammation, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
NNC-711 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied, and its pharmacological properties are well characterized. However, there are also some limitations to its use in lab experiments. It has a relatively short half-life, which may make it difficult to study its long-term effects. It also has low solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of NNC-711. One potential area of research is its use in the treatment of neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in humans. Another potential area of research is its use in the treatment of anxiety and depression. It has also been suggested that NNC-711 may have potential applications in the field of drug addiction research. Further studies are needed to fully understand the potential of this compound in these areas.
Applications De Recherche Scientifique
NNC-711 has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. It has also been studied for its potential use in the treatment of epilepsy, anxiety, and depression.
Propriétés
IUPAC Name |
N-[(Z)-(5-nitro-2-pyrrolidin-1-ylphenyl)methylideneamino]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c23-17(15-5-1-2-8-18-15)20-19-12-13-11-14(22(24)25)6-7-16(13)21-9-3-4-10-21/h1-2,5-8,11-12H,3-4,9-10H2,(H,20,23)/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPRHBYOVQXVFI-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])/C=N\NC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[5-nitro-2-(1-pyrrolidinyl)benzylidene]-2-pyridinecarbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-methyl-1H-indole-2,3-dione 3-[O-(2-fluorobenzoyl)oxime]](/img/structure/B3910195.png)
![2-cyclohexyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B3910196.png)
![1-{[(2-chlorobenzyl)thio]acetyl}-4-methyl-1,4-diazepane](/img/structure/B3910199.png)


![N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-3-(4-morpholinyl)-1-propanamine](/img/structure/B3910224.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(phenylthio)-2-furyl]acrylonitrile](/img/structure/B3910243.png)
![N'-[2-(1-azepanyl)-5-nitrobenzylidene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide](/img/structure/B3910250.png)
![7-methoxy-2,3-dihydro-4H-chromen-4-one O-[2-(methylthio)benzoyl]oxime](/img/structure/B3910251.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B3910252.png)

